Rosglitazone maléate

Vue d'ensemble

Description

Le maléate de rosiglitazone est un médicament antidiabétique appartenant à la classe des thiazolidinediones. Il est principalement utilisé pour améliorer le contrôle glycémique chez les adultes atteints de diabète de type 2 en augmentant la sensibilité de l’organisme à l’insuline . Ce composé est commercialisé sous le nom de marque Avandia et est connu pour son rôle dans la réduction de la résistance à l’insuline et la diminution de la production de glucose hépatique .

Applications De Recherche Scientifique

Rosiglitazone maleate has a wide range of scientific research applications:

Chemistry: It is used in studies related to drug synthesis and formulation.

Biology: Research focuses on its effects on cellular processes and insulin sensitivity.

Industry: The compound is used in the development of controlled-release drug delivery systems.

Mécanisme D'action

Le maléate de rosiglitazone exerce ses effets en activant le récepteur activé par les proliférateurs de peroxysomes gamma (PPARγ), un récepteur nucléaire qui régule l’expression des gènes impliqués dans le métabolisme du glucose et des lipides . En se liant au PPARγ, le maléate de rosiglitazone améliore la sensibilité à l’insuline dans le tissu adipeux, les muscles et le foie, ce qui conduit à un meilleur contrôle glycémique .

Analyse Biochimique

Biochemical Properties

Rosiglitazone maleate functions as a selective ligand for PPARγ, a nuclear receptor that regulates the transcription of insulin-responsive genes involved in glucose production, transport, and utilization. By binding to PPARγ, rosiglitazone maleate enhances the sensitivity of tissues to insulin, thereby reducing insulin resistance. This interaction also leads to a decrease in nuclear factor kappa-B (NFκB) levels and an increase in inhibitor (IκB) levels, contributing to its anti-inflammatory effects .

Cellular Effects

Rosiglitazone maleate exerts significant effects on various cell types, particularly adipocytes, hepatocytes, and muscle cells. In adipocytes, it promotes adipogenesis and enhances glucose uptake by increasing the expression of glucose transporter type 4 (GLUT4). In hepatocytes, rosiglitazone maleate reduces gluconeogenesis, thereby lowering hepatic glucose output. Additionally, it influences cell signaling pathways, such as the insulin signaling pathway, and modulates gene expression related to lipid metabolism and inflammation .

Molecular Mechanism

The molecular mechanism of rosiglitazone maleate involves its binding to PPARγ, which leads to the activation of this receptor. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as PPAR response elements (PPREs) in the promoter regions of target genes. This binding regulates the transcription of genes involved in glucose and lipid metabolism, insulin sensitivity, and inflammation. Rosiglitazone maleate also inhibits the activity of enzymes involved in gluconeogenesis, further contributing to its hypoglycemic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rosiglitazone maleate have been observed to change over time. The compound is stable under standard laboratory conditions, but its long-term effects on cellular function have been studied extensively. In vitro and in vivo studies have shown that prolonged exposure to rosiglitazone maleate can lead to sustained improvements in insulin sensitivity and glycemic control. There are also concerns about potential adverse effects, such as cardiovascular risks, which have been observed in long-term studies .

Dosage Effects in Animal Models

The effects of rosiglitazone maleate vary with different dosages in animal models. At therapeutic doses, it effectively improves insulin sensitivity and glycemic control. At higher doses, rosiglitazone maleate has been associated with adverse effects, including cardiovascular toxicity and increased risk of heart failure. Studies in animal models have shown that the compound can reduce systemic lipid availability and improve lipid profiles, but these benefits must be weighed against the potential risks at higher dosages .

Metabolic Pathways

Rosiglitazone maleate is extensively metabolized in the liver through pathways involving cytochrome P450 enzymes, primarily CYP2C8 and, to a lesser extent, CYP2C9. The metabolism involves N-demethylation, hydroxylation, and conjugation with sulfate and glucuronic acid, resulting in inactive metabolites. Understanding these metabolic pathways is crucial for evaluating potential drug-drug interactions and optimizing therapeutic strategies .

Transport and Distribution

Rosiglitazone maleate is well-absorbed from the gastrointestinal tract, with a bioavailability of approximately 99%. It is highly protein-bound (>99%) and is distributed extensively throughout the body. The compound is transported within cells and tissues, where it interacts with transporters and binding proteins that facilitate its localization and accumulation. The distribution of rosiglitazone maleate is influenced by its high affinity for PPARγ, which is expressed in various tissues, including adipose tissue, liver, and muscle .

Subcellular Localization

Rosiglitazone maleate primarily localizes to the nucleus, where it exerts its effects by binding to PPARγ. The subcellular localization is critical for its function, as it allows the compound to regulate gene expression by interacting with nuclear receptors and transcription factors. The targeting signals and post-translational modifications of rosiglitazone maleate direct it to specific compartments within the cell, ensuring its effective action on metabolic pathways .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du maléate de rosiglitazone implique plusieurs étapes. Une méthode courante comprend la réaction du 2-(N-méthyl-N-(2-pyridyl)amino)éthanol avec le 4-fluorobenzaldéhyde en présence de tert-butylate de potassium dans le diméthylformamide . Cette réaction forme un intermédiaire, qui est ensuite soumis à d’autres réactions pour donner du maléate de rosiglitazone.

Méthodes de production industrielle

La production industrielle du maléate de rosiglitazone implique souvent l’encapsulation du médicament dans des polymères tels qu’Eudragit® RS100 par des méthodes d’émulsification non aqueuse/d’évaporation de solvant . Cette méthode garantit une efficacité élevée d’inclusion du médicament et des propriétés de libération contrôlée.

Analyse Des Réactions Chimiques

Types de réactions

Le maléate de rosiglitazone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule.

Substitution : Les réactions de substitution peuvent se produire à différentes positions sur le cycle aromatique ou d’autres groupes fonctionnels.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut conduire à la formation d’analogues réduits .

Applications de la recherche scientifique

Le maléate de rosiglitazone a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé dans des études liées à la synthèse et à la formulation de médicaments.

Biologie : La recherche se concentre sur ses effets sur les processus cellulaires et la sensibilité à l’insuline.

Industrie : Le composé est utilisé dans le développement de systèmes de délivrance de médicaments à libération contrôlée.

Comparaison Avec Des Composés Similaires

Composés similaires

Pioglitazone : Une autre thiazolidinedione avec un mécanisme d’action similaire mais des propriétés pharmacocinétiques différentes.

Troglitazone : Une thiazolidinedione plus ancienne qui a été retirée du marché en raison de problèmes de sécurité.

Unicité

Le maléate de rosiglitazone est unique dans sa liaison sélective au PPARγ sans affecter le PPARα, ce qui le distingue des autres composés de la même classe . Cette action sélective contribue à ses effets thérapeutiques spécifiques et à son profil d’effets secondaires.

Propriétés

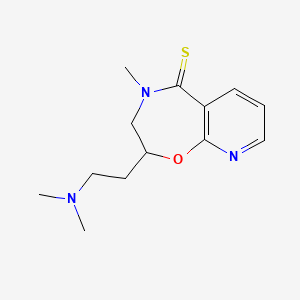

IUPAC Name |

(Z)-but-2-enedioic acid;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFUKZSWUHZXAV-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023569 | |

| Record name | Rosiglitazone maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

68.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49681563 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

155141-29-0 | |

| Record name | 2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155141-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosiglitazone Maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155141290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosiglitazone maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=717764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rosiglitazone maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROSIGLITAZONE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX2339DP44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Rosiglitazone Maleate?

A1: Rosiglitazone Maleate is a thiazolidinedione that primarily works by increasing insulin sensitivity. [, , , ] It achieves this by acting as a potent and selective agonist for peroxisome proliferator-activated receptor gamma (PPARγ). [, ] This receptor is primarily found in adipose tissue but also exists in skeletal muscle and the liver. [, , ]

Q2: How does activation of PPARγ lead to improved glycemic control?

A2: Activation of PPARγ by Rosiglitazone Maleate leads to several downstream effects: [, , ]

- Increased glucose uptake in peripheral tissues: Particularly in skeletal muscle and adipose tissue, enhancing the body's ability to utilize glucose. [, , , ]

- Reduced hepatic gluconeogenesis: Suppressing the liver's production of glucose, further contributing to blood glucose control. [, , ]

- Improved beta-cell function: Studies suggest that Rosiglitazone Maleate may also improve the function of pancreatic beta-cells, enhancing insulin secretion. [, ]

Q3: Does the concentration of Rosiglitazone Maleate affect its absorption in the body?

A3: Studies in rats have shown that the concentration of Rosiglitazone Maleate does not significantly impact its absorption kinetics. [] This suggests that the absorption process might follow a first-order kinetic model, primarily driven by passive diffusion. []

Q4: What is the chemical structure and molecular formula of Rosiglitazone Maleate?

A4: Rosiglitazone Maleate is a thiazolidinedione derivative. It exists as a racemate due to a single chiral center, with its enantiomers being functionally indistinguishable due to rapid interconversion. []

Q5: What is the molecular weight of Rosiglitazone Maleate?

A5: The molecular weight of Rosiglitazone Maleate is 473.52 g/mol (free base: 357.44 g/mol). []

Q6: Are there any specific spectroscopic data available for Rosiglitazone Maleate?

A6: While the provided abstracts do not delve into detailed spectroscopic analysis, they do highlight the use of UV-spectrophotometry for analyzing Rosiglitazone Maleate in pharmaceutical formulations. [, , ] Specific wavelengths mentioned include 247 nm and 228 nm. [] Research also points to the use of surface-enhanced Raman scattering (SERS) to study the co-adsorption of Rosiglitazone Maleate with other drugs like Pioglitazone Hydrochloride on nano-silver surfaces. []

Q7: How does Rosiglitazone Maleate behave in binary solvent systems like Dimethylsulfoxide-water?

A8: In Dimethylsulfoxide-water mixtures, Rosiglitazone Maleate displays a solubility curve with a maximum solubility point that significantly exceeds its ideal solubility. [] This deviation from the ideal behavior suggests strong solute-solvent interactions, potentially due to solvation of the drug by the solvent mixture. [] The Extended Hildebrand Solubility Approach has proven useful in predicting this solubility behavior. []

Q8: What are some formulation challenges associated with Rosiglitazone Maleate, and how are they addressed?

A9: Rosiglitazone Maleate's limited solubility, particularly in aqueous environments, poses a significant challenge in pharmaceutical formulation. [, , ] Several approaches have been investigated to enhance its solubility and bioavailability:

- Solid dispersions: Utilizing carriers like PVP K30 have been shown to significantly improve the dissolution rate of Rosiglitazone Maleate in both distilled water and simulated intestinal fluid. []

- Floating Drug Delivery Systems: This approach, employing polymers like HPMC, aims to increase gastric residence time and thereby enhance drug absorption. [, ]

- Mucoadhesive Microspheres: Formulations using polymers like sodium carboxymethyl cellulose and Carbopol 934 have shown promise in providing sustained release of Rosiglitazone Maleate within the gastrointestinal tract. []

- Transdermal Delivery: Research suggests that Rosiglitazone Maleate possesses promising transdermal delivery potential, especially when enhanced by techniques like iontophoresis. [, ]

Q9: What can you tell me about the stability of Rosiglitazone Maleate under different conditions?

A10: While the provided abstracts don't provide comprehensive stability data, studies indicate that Rosiglitazone Maleate is susceptible to degradation under certain conditions, particularly in alkaline environments. [, ] Forced degradation studies using acid, base, oxidation, heat, and UV light have revealed degradation products. [] The development of a stability-indicating high-performance liquid chromatography (HPLC) method highlights the importance of monitoring Rosiglitazone Maleate stability during its shelf life. []

Q10: What analytical methods are commonly employed in the characterization and quantification of Rosiglitazone Maleate?

A10: Several analytical techniques are used to study Rosiglitazone Maleate:

- UV-Spectrophotometry: Frequently used for quantitative analysis, particularly in pharmaceutical formulations. [, , ]

- High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and selectivity for both qualitative and quantitative analysis, especially in determining related substances and impurities. [, , , ]

- Surface-Enhanced Raman Spectroscopy (SERS): Utilized to study the co-adsorption behavior of Rosiglitazone Maleate with other drugs on nano-silver surfaces. []

Q11: What is the significance of analytical method validation for Rosiglitazone Maleate?

A12: Validation of analytical methods is crucial to ensure the accuracy, precision, and specificity of the results obtained during drug development, manufacturing, and quality control. [, ] For Rosiglitazone Maleate, this is particularly important given its potential for degradation and the need to monitor its levels accurately in both pharmaceutical formulations and biological samples. [, ]

Q12: How does Rosiglitazone Maleate interact with other antidiabetic medications like Metformin Hydrochloride?

A13: Rosiglitazone Maleate exhibits synergism with other antidiabetic drugs possessing different mechanisms of action, notably Metformin Hydrochloride. [, ] Combining these drugs offers a multi-faceted approach to managing type 2 diabetes. [, , ]

- Metformin Hydrochloride: Enhances glucose uptake in peripheral tissues and reduces hepatic gluconeogenesis. [, ]

- Rosiglitazone Maleate: Improves insulin sensitivity in muscle, liver, and adipose tissue while also potentially enhancing beta-cell function. [, , ]

Q13: What are the effects of Rosiglitazone Maleate on cardiovascular risk factors in patients with type 2 diabetes?

A13: Studies suggest that Rosiglitazone Maleate treatment can positively influence several cardiovascular risk factors in patients with type 2 diabetes:

- Improved Glycemic Control: Effectively reduces fasting plasma glucose (FPG) and HbA1c levels. [, , , , , , , , ]

- Positive Lipid Profile Changes: While there might be slight increases in total cholesterol, LDL cholesterol, and triglycerides, HDL cholesterol levels tend to remain stable or even improve. [, , , ]

- Reduced Inflammation: Studies show potential for reducing inflammatory markers like C-reactive protein (CRP) and interleukin-6 (IL-6). [, ]

- Microalbuminuria Improvement: May contribute to a decrease in microalbuminuria, a marker of kidney damage. []

- Arterial Stiffness Reduction: Demonstrates potential for reducing brachial-ankle pulse wave velocity (baPWV), indicating an improvement in arterial stiffness. [, ]

Q14: Are there specific genetic factors that might influence the response to Rosiglitazone Maleate treatment?

A16: Research suggests a potential link between the adiponectin gene (ADIPOQ) and the response to Rosiglitazone Maleate treatment in patients with type 2 diabetes. [] Specifically, individuals carrying the TG or GG genotype of the ADIPOQ SNP +45 might exhibit a better response to Rosiglitazone Maleate compared to those with the TT genotype. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2S)-1-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679486.png)